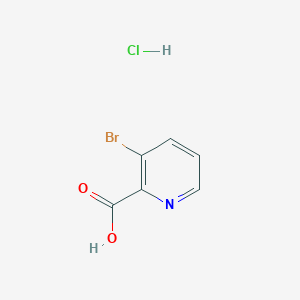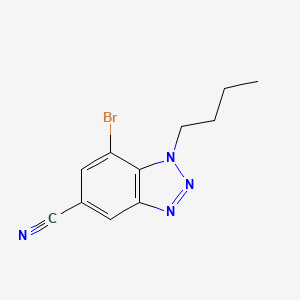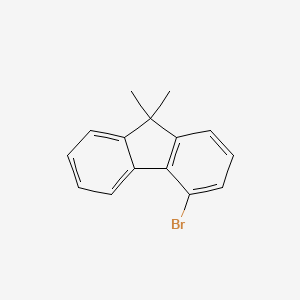
4-Bromo-9,9-dimethyl-9H-fluorene
Vue d'ensemble
Description
4-Bromo-9,9-dimethyl-9H-fluorene is a chemical compound with the molecular formula C15H13Br . It appears as a colorless or pale yellow crystal . This compound is a popular synthetic precursor for OLED materials and is also used to make devices that efficiently emit a deep blue color .
Synthesis Analysis
The synthesis of this compound can be achieved through bromination of 9,9-dimethylfluorene . The key intermediate, 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene, can be obtained from 2-bromo-9-fluorenone through Grignard reaction, Et3SiH/BF3 reduction, or direct arylation .Molecular Structure Analysis
The molecular structure of this compound consists of a fluorene core with a bromine atom at the 4-position and two methyl groups at the 9-position . The molecular weight is 273.17 g/mol .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 352.9±21.0 °C at 760 mmHg, and a flash point of 165.1±16.5 °C . It has no H-bond acceptors or donors, and no freely rotating bonds . Its LogP value is 5.97, indicating its lipophilic nature .Applications De Recherche Scientifique
Fluorescence Sensing Applications
4-Bromo-9,9-dimethyl-9H-fluorene derivatives have been explored for their potential in fluorescence sensing. A study by Han et al. (2020) demonstrated that compounds derived from this compound, such as 4-(4-(7-bromo-9, 9-dimethyl-fluoren-2-yl) phenyl) pyridine, can be used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids like L-arginine. These compounds exhibit high sensitivity and selectivity, making them useful for various analytical applications (Han et al., 2020).
Material Science and Organic Electronics
In material science, particularly in the context of organic electronics, fluorene derivatives like 9,9-dimethyl-9H-fluoren-2-ylboronic acid are important intermediates. Bai Xue-feng (2013) discussed the synthesis of this compound, which is crucial for producing OLED materials. This highlights the role of such fluorene derivatives in advancing the development of new electronic devices (Bai Xue-feng, 2013).
Biomedical Applications
In the biomedical field, derivatives of this compound show potential for cell labeling and sensing organic molecules. Xu et al. (2012) synthesized bromide-bearing conjugated fluorene copolymers, which can self-assemble into fluorescent nanoparticles. These nanoparticles, due to their low cytotoxicity and fluorescence properties, are suitable for applications like cell labeling (Xu et al., 2012).
Chemical Synthesis
The versatility of this compound in chemical synthesis is also noteworthy. Padhy et al. (2000) explored its reaction with other compounds, demonstrating its utility in producing various chemical structures, which could have implications in further synthetic applications (Padhy et al., 2000).
Safety and Hazards
The safety data sheet for 4-Bromo-9,9-dimethyl-9H-fluorene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that this compound is widely used in the field of fluorescent materials and organic optoelectronic devices . It can serve as a fluorescent dye, fluorescent indicator, and luminescent material .
Pharmacokinetics
Its physical properties such as density (1346±006 g/cm3 at 20 ºC 760 Torr) and boiling point (3529±210 °C) suggest that it may have specific pharmacokinetic characteristics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-9,9-dimethyl-9H-fluorene . It is known to be potentially irritating to the skin, eyes, and respiratory system, and may have adverse effects on the environment . Therefore, appropriate protective measures should be taken when handling and storing this compound, such as wearing personal protective equipment and providing good ventilation conditions .
Propriétés
IUPAC Name |
4-bromo-9,9-dimethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br/c1-15(2)11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOUNESKHJIXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C31)C(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731214 | |
| Record name | 4-Bromo-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942615-32-9 | |
| Record name | 4-Bromo-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-9,9-dimethyl-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)
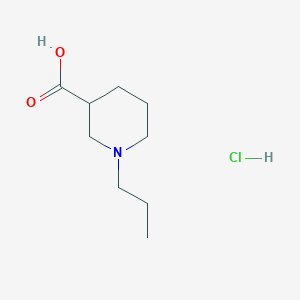



![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)

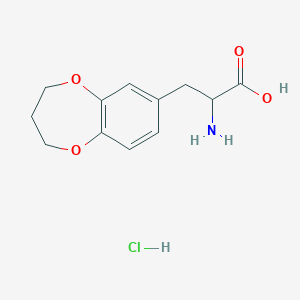
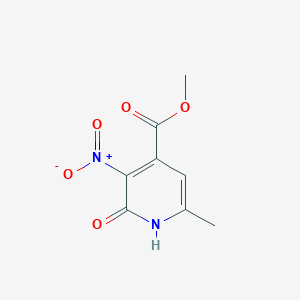
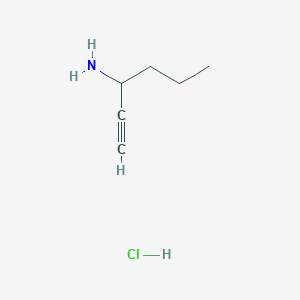
![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)
